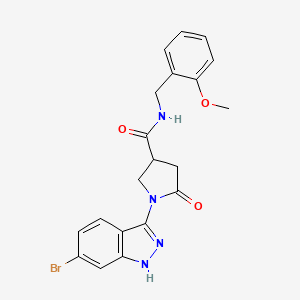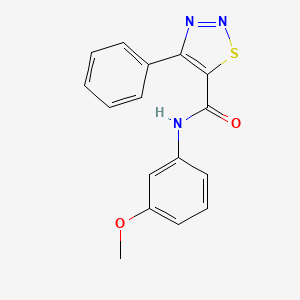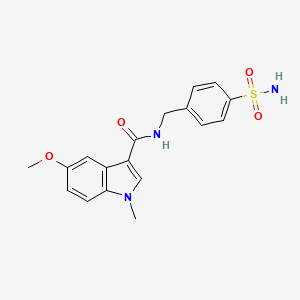![molecular formula C22H21ClN4O4 B11024390 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11024390.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a unique combination of indole, imidazolidinone, and acetamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-chloro-1H-indol-3-yl)ethylamine.
Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring is synthesized by reacting 4-methoxyphenyl isocyanate with glycine to form 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid.
Coupling Reaction: The final step involves coupling the indole derivative with the imidazolidinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), various nucleophiles.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Chemical Biology: It serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The imidazolidinone ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the chloro group on the indole ring, which can influence its reactivity and binding properties. This makes it distinct from its bromo and fluoro analogs, potentially offering different biological activities and applications.
Eigenschaften
Molekularformel |
C22H21ClN4O4 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-31-16-5-3-15(4-6-16)27-21(29)19(26-22(27)30)11-20(28)24-9-8-13-12-25-18-7-2-14(23)10-17(13)18/h2-7,10,12,19,25H,8-9,11H2,1H3,(H,24,28)(H,26,30) |
InChI-Schlüssel |
VTZQWICCVXNDDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B11024322.png)
![Methyl 5-({[3-(phenylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B11024325.png)


![N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024348.png)

![N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-valine](/img/structure/B11024360.png)


![N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11024394.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11024403.png)
![5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11024409.png)

![3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B11024423.png)
